N-(3,4-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core, which is a fused ring system containing both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine core, followed by functionalization to introduce the difluorophenyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting nitro groups to amines.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, N-(3,4-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are studied to understand its pharmacological properties and potential therapeutic applications .
Medicine: In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its unique chemical properties contribute to the performance and efficacy of these products .
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Diflufenican: A pyridinecarboxamide with similar structural features, used as a herbicide.
VX-702: A small molecule with a pyrazole core, investigated for its anti-inflammatory properties.
Uniqueness: N-(3,4-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of fluorine atoms and phenyl groups, which contribute to its distinct chemical and biological properties. Its versatility in various applications, from synthetic chemistry to potential therapeutic uses, highlights its significance in scientific research .
Properties
Molecular Formula |
C20H14F2N4O |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H14F2N4O/c1-26-19-15(11-23-26)14(10-18(25-19)12-5-3-2-4-6-12)20(27)24-13-7-8-16(21)17(22)9-13/h2-11H,1H3,(H,24,27) |
InChI Key |
FNYXTZVZORBSKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.